molecular formula C30H24Br4 B8198596 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene

Cat. No.: B8198596
M. Wt: 704.1 g/mol
InChI Key: KCIORTLGKIWOOO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is a chemical compound with the molecular formula C30H24Br4. It is known for its unique structure, which includes four bromomethyl groups attached to a central ethene core. This compound is often used in organic synthesis and materials science due to its reactivity and ability to form complex structures .

Scientific Research Applications

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene can be synthesized through various methods. One common approach involves the reaction of 4-bromomethylbenzyl chloride with a suitable base to form the desired product. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems. These systems allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethene derivatives, while oxidation can produce different oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution and other transformations. The compound’s reactivity is influenced by the electronic and steric effects of the bromomethyl groups .

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar in structure but lacks the bromomethyl groups.

    1,1,2,2-Tetrakis(4-methylphenyl)ethene: Contains methyl groups instead of bromomethyl groups.

Uniqueness

1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene is unique due to the presence of bromomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(bromomethyl)-4-[1,2,2-tris[4-(bromomethyl)phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Br4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIORTLGKIWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)C(=C(C2=CC=C(C=C2)CBr)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Br4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene
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